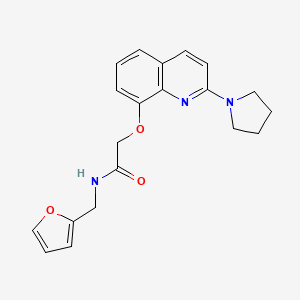

N-(furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19(21-13-16-6-4-12-25-16)14-26-17-7-3-5-15-8-9-18(22-20(15)17)23-10-1-2-11-23/h3-9,12H,1-2,10-11,13-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCRXZCSCBLZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that combines a furan ring, a pyrrolidine moiety, and a quinoline derivative. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is . Its structure can be broken down into three primary components:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyrrolidine Moiety : A five-membered ring containing nitrogen.

- Quinoline Derivative : A bicyclic compound with nitrogen that contributes to the compound's pharmacological properties.

Table 1: Structural Components

| Component | Description |

|---|---|

| Furan Ring | Contributes to aromaticity and reactivity |

| Pyrrolidine | Enhances interaction with biological targets |

| Quinoline | Known for various biological activities |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of quinoline have been noted for their efficacy against various bacterial strains and fungi. The presence of the pyrrolidine moiety may enhance these effects due to its ability to interact with microbial enzymes.

Neuroprotective Effects

Studies have shown that certain quinoline derivatives exhibit neuroprotective properties. For example, compounds with similar structures have demonstrated the ability to cross the blood-brain barrier (BBB), providing potential therapeutic benefits in neurodegenerative diseases. Specific findings include:

- IC50 Values : Compounds with similar structures showed IC50 values in the low micromolar range against neurotoxicity induced by amyloid-beta (Aβ) peptides, suggesting potential for Alzheimer's disease treatment .

Anti-inflammatory Activity

The compound is also believed to possess anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pathways related to inflammation, such as the NF-kB signaling pathway. This inhibition could lead to reduced production of pro-inflammatory cytokines, further supporting its potential in treating inflammatory conditions.

Table 2: Biological Activities and Mechanisms

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial enzymes | |

| Neuroprotective | BBB permeability and reduction of Aβ-induced toxicity | |

| Anti-inflammatory | Inhibition of NF-kB signaling |

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Coupling Reactions : Utilizing coupling agents to link the furan and quinoline components.

- Functional Group Modifications : Modifying existing functional groups on precursor compounds to introduce the desired moieties.

Case Study: Synthesis via Coupling

A notable synthesis route involves the reaction of furan derivatives with pyrrolidine-substituted quinolines under controlled conditions to yield the target compound. This method has shown high yields and purity in laboratory settings.

Scientific Research Applications

Antimalarial Activity

Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide exhibit significant antimalarial properties. A study focusing on 2-arylvinylquinolines has shown that modifications in the structure can enhance antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments . The compound's unique structure may contribute to its ability to target and inhibit the growth of malaria parasites effectively.

Anticancer Potential

The quinoline derivative in this compound suggests potential applications in cancer therapy. Quinoline-based compounds have been studied for their ability to inhibit specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the pyrrolidine group may enhance selectivity and potency against tumor cells.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activities. The presence of the furan ring and quinoline moiety may contribute to interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Further studies could elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Case Study 1: Antimalarial Efficacy

A recent study highlighted the efficacy of a closely related compound, demonstrating an EC50 value of 4.8 nM against Plasmodium falciparum . This emphasizes the potential for this compound to serve as a lead compound for developing new antimalarial drugs.

Case Study 2: Anticancer Activity

In vitro studies on quinoline derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that compounds like N-(furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yloxy)acetamide could be further investigated for their anticancer properties . The unique combination of functional groups may enhance their therapeutic index compared to existing treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally comparable to other acetamide derivatives with quinoline or heterocyclic substituents. Key differences lie in the substituents on the quinoline ring and the N-acetamide side chain. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Properties

- Target Compound vs.

- Target Compound vs. Dibromoquinoline Derivatives: Bromine atoms in the 5,7-dibromo analog likely increase molecular weight and steric bulk, reducing solubility but improving halogen bonding with biological targets. The pyrrolidinyl group in the target compound could offer conformational flexibility for receptor binding .

- Comparison with Opioid-like Acetamides: Compounds like U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) highlight the role of aromatic chlorination and tertiary amines in receptor affinity. The target compound’s pyrrolidinyl and furan groups may redirect activity toward non-opioid targets, such as kinase inhibition or DNA intercalation .

Key Research Findings and Gaps

- Activity Data: While cytotoxic activity is reported for quinoline-cinnamide hybrids (e.g., IC₅₀ values in cancer cell lines), the target compound’s specific efficacy remains unverified .

- Structural Insights: Crystallographic data for analogs (e.g., brominated quinoline acetamides) suggest planar quinoline-acetamide conformations, which may facilitate intercalation or enzyme binding. The target compound’s furan and pyrrolidine groups could disrupt this planarity, altering bioactivity .

- Safety Profiles: Safety data for N-cyclohexyl-2-(8-quinolinyloxy)acetamide emphasize standard handling precautions (e.g., consultation with physicians upon exposure), but toxicity data for the target compound are absent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline functionalization : Introduce the pyrrolidin-1-yl group at position 2 via nucleophilic substitution or transition-metal-catalyzed coupling .

Acetamide formation : React 8-hydroxyquinoline derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Furan-2-ylmethyl substitution : Use reductive amination or alkylation to attach the furan moiety to the acetamide nitrogen .

- Purity optimization : Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water). Monitor intermediates via TLC and HPLC (C18 column, UV detection) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation :

- NMR : ¹H/¹³C NMR to identify protons (e.g., furan OCH₂ at δ ~4.5 ppm) and carbons in the quinoline backbone .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with water molecules) .

- Purity assessment :

- HPLC-MS : Quantify impurities and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~422) .

- Elemental analysis : Validate stoichiometry (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the molecular structure influence fluorescence properties, and can it act as a sensor for metal ions?

- Methodological Answer :

- The quinoline core and amide group enable π→π* transitions, producing fluorescence. Substituents like pyrrolidine alter electron density, shifting emission wavelengths (e.g., λₑₘ ~450 nm in ethanol) .

- Metal sensing : Test fluorescence quenching/enhancement with divalent ions (Cd²⁺, Zn²⁺) in buffered solutions. For Cd²⁺, observe a 1:1 binding stoichiometry via Job’s plot and DFT calculations .

- Selectivity : Compare responses to Zn²⁺ (internal charge transfer) vs. Cd²⁺ (photoinduced electron transfer) using time-resolved spectroscopy .

Q. What contradictory data exist regarding its biological activity, and how can experimental design resolve them?

- Methodological Answer :

- Contradictions : In vitro studies may report conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) due to assay conditions (e.g., ATP concentration, incubation time).

- Resolution strategies :

Standardize assays : Use identical cell lines (e.g., HEK293) and controls (e.g., staurosporine for kinases).

Dose-response curves : Perform triplicate measurements with Hill slope analysis to account for cooperativity .

Off-target profiling : Screen against related enzymes (e.g., PKA, PKC) to confirm specificity .

Q. How can computational methods predict its interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to quinoline-binding pockets (e.g., PARP-1). Set grid boxes around catalytic domains (30 ų) and apply AMBER force fields .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR : Corporate substituent effects (e.g., pyrrolidine’s electron-donating nature) with bioactivity data to predict analogs with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.